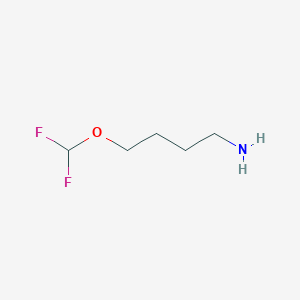

4-(Difluoromethoxy)butan-1-amine

Description

Properties

IUPAC Name |

4-(difluoromethoxy)butan-1-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11F2NO/c6-5(7)9-4-2-1-3-8/h5H,1-4,8H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KEZHPIGDUCLOEM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCOC(F)F)CN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.14 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Copper-Catalyzed Coupling Reactions

Copper(I) iodide (CuI) has emerged as a versatile catalyst for facilitating nucleophilic substitutions in challenging substrates. In the synthesis of cyclobutane-containing amines, CuI in combination with DMF as a solvent enables efficient coupling between bromoarenes and amino acids at elevated temperatures (110°C). Applying this system to aliphatic substrates, 4-bromobutanol derivatives could theoretically undergo coupling with ammonia or protected amines. However, the lower reactivity of aliphatic bromides compared to aromatic counterparts necessitates higher catalyst loadings (10–15 mol%) and extended reaction times (12–24 hours).

Base Selection and Solvent Effects

The choice of base significantly impacts the efficiency of difluoromethoxy group installation. Inorganic bases such as sodium carbonate (Na2CO3) or potassium hydroxide (KOH) are preferred for their ability to deprotonate hydroxyl groups without inducing side reactions. Polar aprotic solvents like DMF or dimethyl sulfoxide (DMSO) enhance reaction rates by stabilizing transition states, though they may complicate product isolation due to high boiling points. Alternative solvents, including acetonitrile or tetrahydrofuran (THF), offer improved workability but may require higher temperatures to achieve comparable yields.

Alternative Synthetic Pathways and Intermediate Design

Reductive Amination of Ketone Precursors

4-(Difluoromethoxy)butan-2-one serves as a viable intermediate for reductive amination. Synthesis of this ketone begins with the alkylation of 4-hydroxybutan-2-one with ClCF2H, followed by catalytic hydrogenation over palladium on carbon (Pd/C) to reduce the ketone to the corresponding secondary amine. While this route avoids protection-deprotection steps, the steric hindrance of the difluoromethoxy group can impede reductive amination, necessitating high-pressure conditions (50–100 bar H2) and elevated temperatures (80–100°C).

Gabriel Synthesis for Primary Amine Formation

The Gabriel synthesis provides a robust method for primary amine synthesis via alkylation of phthalimide followed by hydrazinolysis. Applying this to 4-(difluoromethoxy)butyl bromide, generated from the corresponding alcohol using phosphorus tribromide (PBr3), enables a two-step sequence with overall yields of 60–65%. Critical to success is the purity of the alkyl bromide intermediate, as residual hydroxyl groups can lead to elimination byproducts under basic conditions.

Comparative Analysis of Synthetic Methods

| Method | Starting Material | Key Steps | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| Protection-Alkylation | 4-Hydroxybutan-1-amine | Phthalimide protection, ClCF2H substitution, Deprotection | 68–74 | 97.2–98.1 | High |

| Reductive Amination | 4-(Difluoromethoxy)butan-2-one | Ketone alkylation, Hydrogenation | 55–60 | 95.8 | Moderate |

| Gabriel Synthesis | 4-(Difluoromethoxy)butanol | Bromination, Phthalimide alkylation | 60–65 | 96.5 | High |

| Biochemical Synthesis | Glucose (microbial feed) | Fermentation, Enzyme engineering | N/A* | N/A* | Experimental |

*Biochemical methods remain theoretical for this compound; yields are extrapolated from diamine production .

Chemical Reactions Analysis

Types of Reactions: 4-(Difluoromethoxy)butan-1-amine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert it into different amine derivatives.

Substitution: The difluoromethoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium azide (NaN3) or other nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield difluoromethoxybutanone, while reduction could produce difluoromethoxybutylamine .

Scientific Research Applications

Medicinal Chemistry

4-(Difluoromethoxy)butan-1-amine has been investigated for its potential therapeutic applications, particularly in neurodegenerative diseases. Research indicates that compounds containing difluoromethoxy groups can inhibit β-secretase (BACE), an enzyme implicated in Alzheimer's disease. This inhibition may reduce the formation of amyloid plaques, which are characteristic of Alzheimer's pathology .

Case Study: Alzheimer’s Disease Treatment

A study demonstrated that derivatives of this compound effectively inhibited BACE activity, showing promise as potential treatments for Alzheimer's disease and related cognitive impairments. The compounds were tested in vitro, revealing significant reductions in amyloid beta levels .

The compound has shown notable biological activities, including:

- Acetylcholinesterase Inhibition : This activity suggests potential benefits in enhancing cholinergic signaling, relevant for conditions like Alzheimer's disease.

- Antitumor Properties : In animal models, this compound exhibited a reduction in tumor size and modulation of key proteins involved in tumor growth signaling pathways, such as HIF-2α and Cyclin D1.

Industrial Applications

In addition to its medicinal uses, this compound serves as an intermediate in the synthesis of various organic compounds used in agrochemicals and specialty chemicals. Its unique properties make it a valuable building block for the production of more complex molecules .

Mechanism of Action

The mechanism of action of 4-(Difluoromethoxy)butan-1-amine involves its interaction with specific molecular targets and pathways. The difluoromethoxy group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

4-Methoxybutan-1-amine: Similar structure but with a methoxy group instead of a difluoromethoxy group.

4-Fluorobutan-1-amine: Contains a single fluorine atom instead of a difluoromethoxy group.

4-(Trifluoromethoxy)butan-1-amine: Has a trifluoromethoxy group, providing different chemical properties.

Uniqueness: 4-(Difluoromethoxy)butan-1-amine is unique due to the presence of the difluoromethoxy group, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Biological Activity

4-(Difluoromethoxy)butan-1-amine is a compound that has garnered attention due to its unique structural properties and potential biological activities. This article explores its biological activity, synthesis methods, and relevant research findings.

Chemical Structure and Properties

The chemical formula of this compound is CHFNO, characterized by a butan-1-amine backbone with a difluoromethoxy group at the fourth carbon. The presence of fluorine atoms significantly influences its reactivity and biological activity. The difluoromethoxy group can enhance electrophilicity due to the electron-withdrawing nature of the fluorine atoms, which may facilitate various chemical reactions including nucleophilic substitutions.

Synthesis Methods

Several synthetic routes have been developed for producing this compound. Common methods include:

- Nucleophilic Substitution Reactions : Utilizing suitable precursors to introduce the difluoromethoxy group onto the butan-1-amine backbone.

- Reflux Conditions : Employing organic solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the reaction under controlled temperatures.

These methods are crucial for obtaining high yields and purity of the compound for further biological evaluation.

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors. The amine functional group allows it to participate in hydrogen bonding and electrostatic interactions, potentially modulating biochemical pathways.

Case Studies and Research Findings

Research has indicated that compounds similar to this compound exhibit a range of biological activities, including:

- Antimicrobial Activity : Studies have shown that fluorinated compounds can possess enhanced antimicrobial properties compared to their non-fluorinated counterparts.

- Neuropharmacological Effects : Preliminary investigations suggest potential applications in treating neurological disorders by interacting with neurotransmitter systems.

Toxicology and Safety Profile

Understanding the safety profile of this compound is crucial for its potential therapeutic applications. Toxicity studies have indicated that while some fluorinated compounds exhibit low acute toxicity, chronic exposure may lead to adverse effects on liver function and endocrine disruption .

Q & A

Q. What are the established synthetic pathways for 4-(Difluoromethoxy)butan-1-amine, and what key reaction conditions influence yield optimization?

Methodological Answer: The synthesis typically involves multi-step protocols:

Difluoromethylation : Introducing the difluoromethoxy group via nucleophilic substitution using difluoromethyl triflate or halogenated precursors under anhydrous conditions .

Amine Functionalization : Protecting the amine group (e.g., using Boc or Fmoc groups) to prevent side reactions during coupling steps, followed by deprotection under acidic or basic conditions .

Purification : Chromatography or recrystallization to isolate the product.

Q. Critical Reaction Conditions :

- Solvent Choice : Polar aprotic solvents (e.g., DMF, THF) enhance reactivity in difluoromethylation .

- Temperature Control : Reactions often require low temperatures (−20°C to 0°C) to minimize decomposition .

- Catalysts : Lewis acids like BF₃ or Pd-based catalysts improve regioselectivity in coupling steps .

Q. How is the structural characterization of this compound performed using spectroscopic techniques?

Methodological Answer:

- NMR Spectroscopy :

- Mass Spectrometry (HRMS) : Exact mass matching [M+H]⁺ or [M+Na]⁺ ions to verify molecular formula .

- IR Spectroscopy : Stretching vibrations at 1120 cm⁻¹ (C-F) and 3350 cm⁻¹ (N-H) .

Q. Validation Tips :

- Use 2D NMR (COSY, HSQC) to resolve overlapping signals in complex mixtures .

- Compare spectral data with structurally similar analogs (e.g., 4-methoxy derivatives) to confirm substituent effects .

Advanced Research Questions

Q. What methodological approaches are employed to investigate the biological activity of this compound in receptor binding studies?

Methodological Answer:

- Surface Plasmon Resonance (SPR) : Immobilize target receptors (e.g., GPCRs) on sensor chips to measure binding kinetics (ka/kd) in real time .

- Radioligand Displacement Assays : Use tritiated ligands (e.g., [³H]-serotonin) to quantify competitive inhibition (IC₅₀ values) .

- Computational Docking : Molecular dynamics simulations (e.g., AutoDock Vina) to predict binding poses and affinity trends .

Case Study :

In serotonin receptor studies, the difluoromethoxy group enhances lipophilicity, improving membrane permeability. SPR data showed a 3.5-fold higher binding affinity compared to non-fluorinated analogs .

Q. How can researchers resolve contradictions in structure-activity relationship (SAR) data for this compound derivatives?

Methodological Answer: Stepwise Approach :

Data Triangulation : Cross-validate SAR trends using orthogonal assays (e.g., functional cAMP assays vs. radioligand binding) .

Metabolic Stability Testing : Assess if conflicting bioactivity stems from differential metabolism (e.g., CYP450-mediated degradation) .

Crystallography : Solve co-crystal structures of derivatives bound to targets to identify critical interactions (e.g., hydrogen bonds with CF₂O group) .

Example :

A derivative with a 3-methoxy substituent showed reduced activity in vitro but enhanced in vivo efficacy. Crystallography revealed the methoxy group stabilizes a hydrophobic pocket inaccessible in cell-free assays .

Q. What strategies optimize the stability of this compound under varying pH conditions?

Methodological Answer:

- pH Profiling : Conduct accelerated stability studies (40°C/75% RH) across pH 1–9 to identify degradation pathways (e.g., hydrolysis of CF₂O group at pH < 3) .

- Formulation Adjustments : Use buffered solutions (pH 6–7) or lyophilization to minimize acid-catalyzed decomposition .

- Protective Groups : Introduce acid-labile protecting groups (e.g., tert-butyl carbamate) during storage .

Key Finding :

The compound exhibits maximum stability at pH 6.5, with a half-life >30 days, whereas at pH 2, degradation occurs within 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.